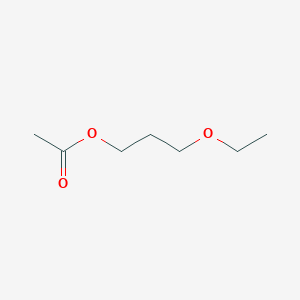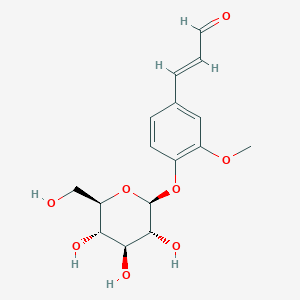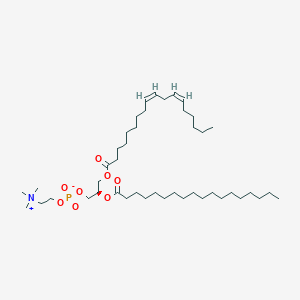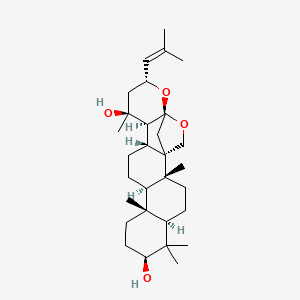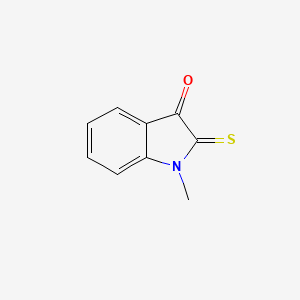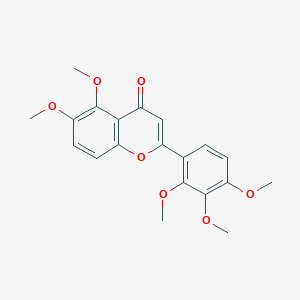
5,6,2',3',4'-Pentamethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,2',3',4'-Pentamethoxyflavone is a natural product found in Casimiroa tetrameria with data available.
Applications De Recherche Scientifique
Presence in Natural Sources
5,6,2',3',4'-Pentamethoxyflavone has been identified in various natural sources. It is found in the glandular leaf exudate of the Oxlip, Primula Elatior L, among other flavones. The structure was substantiated by 2D NMR spectroscopy, suggesting the natural occurrence and structural complexity of this compound (Budzianowski & Wollenweber, 2007).
Antifungal and Antiproliferative Properties
The compound has shown promise in antifungal applications. Specifically, methoxylated flavones from citrus, including variants of pentamethoxyflavone, have demonstrated effectiveness in inhibiting the mycelial growth of Colletotrichum gloeosporioides, a significant plant pathogen, suggesting a potential role in plant protection and agricultural applications (Almada-Ruiz et al., 2003).
Additionally, polymethoxylated flavones including this compound have been isolated from cold-pressed orange oil and tangerine peel oil solids, displaying significant activity against various strains of carcinoma cells. This implies a potential application in the development of anticancer therapies (Chen, Montanari, & Widmer, 1997). Furthermore, derivatives of trimethoxyflavones, including variants of pentamethoxyflavone, have been synthesized and evaluated for anti-proliferative activity against human cancer cell lines, highlighting the compound's potential in cancer treatment research (Su et al., 2021).
Biological Activities and Applications
A study on polymethoxyflavones in the peel of Citrus reticulata 'Chachi' highlighted that these compounds exhibit various biological activities. Specifically, certain derivatives demonstrated potent sterol regulatory element-binding proteins inhibition activity and strong antiproliferative activity against tumor cell lines. The number of methoxy groups significantly affected their ability to inhibit NO production, suggesting potential in therapeutic applications (Duan et al., 2017).
5-Hydroxy polymethoxyflavones, a class related to pentamethoxyflavone, have been studied for their inhibitory effects on colon cancer cells. These compounds were more effective than their permethoxylated counterparts, hinting at the critical role of the hydroxyl group in their activity. The variations in cell cycle arrest and apoptosis induction among different 5-hydroxy polymethoxyflavones suggest diverse mechanisms of action, potentially offering targeted therapeutic approaches (Qiu et al., 2010).
Propriétés
| 113738-80-0 | |
Formule moléculaire |
C20H20O7 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
5,6-dimethoxy-2-(2,3,4-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-14-9-8-13-17(19(14)25-4)12(21)10-16(27-13)11-6-7-15(23-2)20(26-5)18(11)24-3/h6-10H,1-5H3 |
Clé InChI |
RXRZZDZJENMNEF-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC)OC)OC |
SMILES canonique |
COC1=C(C(=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3OC)OC)OC)OC |
Synonymes |
5,6,2',3',4'-pentamethoxyflavone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


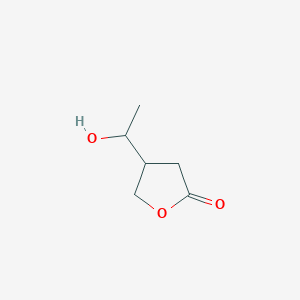
![(3R)-6-[(1R,4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B1254780.png)
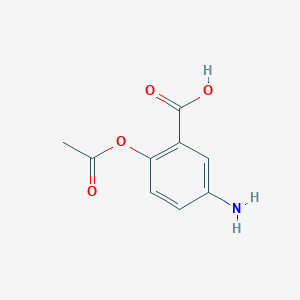
![(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B1254783.png)
